4-(4-Aminophenyl)piperidin-2-one
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Overview
Description
4-(4-Aminophenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)piperidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The process includes the reduction of the nitro group to an amine, followed by cyclization to form the piperidin-2-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Aminophenyl)piperidin-2-one has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Aminophenyl)piperidin-2-one include other piperidine derivatives such as:
- Piperidine
- Piperazine
- Piperidinone
Uniqueness
This compound is unique due to its specific structure, which includes an aminophenyl group attached to the piperidin-2-one ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(4-aminophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7,12H2,(H,13,14) |
InChI Key |
NRNVTNSNMLUAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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